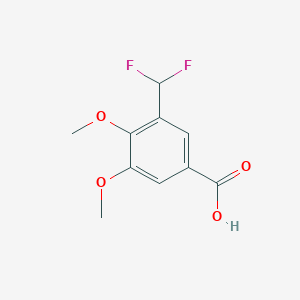
3-(Difluoromethyl)-4,5-dimethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-4,5-dimethoxybenzoic acid is a chemical compound characterized by the presence of a difluoromethyl group attached to a benzoic acid core, which also contains methoxy groups at the 4th and 5th positions. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethyl)-4,5-dimethoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4,5-dimethoxybenzoic acid.
Difluoromethylation: The difluoromethyl group is introduced using reagents like difluoromethylating agents (e.g., difluoromethyl iodide) under controlled conditions.
Purification: The product is purified through crystallization or other suitable methods to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or esters.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Substitution reactions can occur at the difluoromethyl group or the methoxy groups, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Derivatives with different functional groups at the difluoromethyl or methoxy positions.
Scientific Research Applications
3-(Difluoromethyl)-4,5-dimethoxybenzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(difluoromethyl)-4,5-dimethoxybenzoic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved can vary, but often include interactions with specific proteins or enzymes.
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar in structure but with a pyrazole ring instead of a benzoic acid core.
3-(Difluoromethyl)pyridine: Contains a pyridine ring with a difluoromethyl group.
Uniqueness: 3-(Difluoromethyl)-4,5-dimethoxybenzoic acid is unique due to its combination of difluoromethyl and methoxy groups on a benzoic acid core, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H10F2O4 |
|---|---|
Molecular Weight |
232.18 g/mol |
IUPAC Name |
3-(difluoromethyl)-4,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C10H10F2O4/c1-15-7-4-5(10(13)14)3-6(9(11)12)8(7)16-2/h3-4,9H,1-2H3,(H,13,14) |
InChI Key |
XNDUYSNPTNJWRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


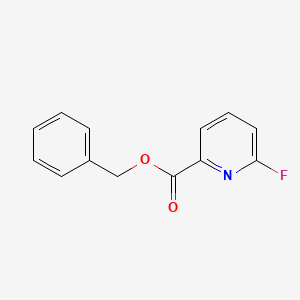
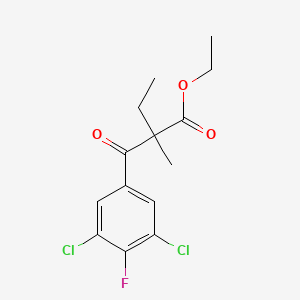
![[6-(Pentyloxy)pyridin-3-yl]boronic acid](/img/structure/B15299439.png)
![3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid](/img/structure/B15299455.png)
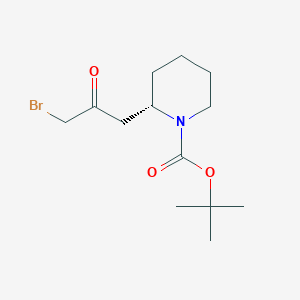
![4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole](/img/structure/B15299461.png)
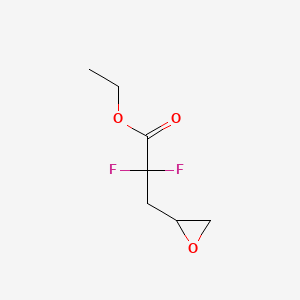
![[2-(Pyridin-4-yl)ethyl]boronic acid](/img/structure/B15299471.png)
![Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B15299482.png)
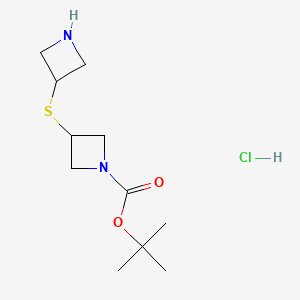
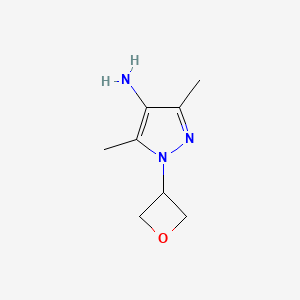
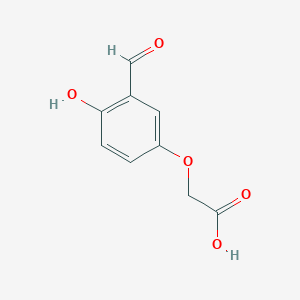
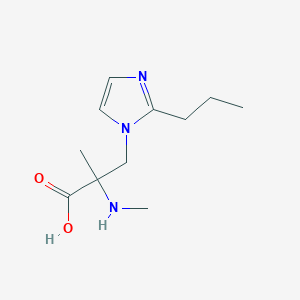
![Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B15299513.png)
